molecular formula C19H14F3NO4 B2625129 Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate CAS No. 477500-60-0

Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2625129
CAS No.: 477500-60-0
M. Wt: 377.319
InChI Key: JSMPKYFRKBAUBY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by an ethyl carboxylate group at position 2 and a 3-(trifluoromethyl)benzamido substituent at position 3 of the benzofuran core. Its molecular formula is C₁₉H₁₄F₃NO₄, with a molecular weight of 377.3 g/mol. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. The benzofuran scaffold contributes to aromatic stacking interactions, while the ethyl ester may act as a prodrug moiety to improve bioavailability .

Properties

IUPAC Name

ethyl 3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO4/c1-2-26-18(25)16-15(13-8-3-4-9-14(13)27-16)23-17(24)11-6-5-7-12(10-11)19(20,21)22/h3-10H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMPKYFRKBAUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Microwave-assisted synthesis (MWI) is another technique that can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate. Research indicates that modifications in the benzofuran structure can enhance its activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, compounds with trifluoromethyl substitutions have shown improved potency due to increased lipophilicity and metabolic stability .

Antilipidemic Properties

This compound analogs have been investigated for their antilipidemic effects, particularly in hyperlipidemic models. Studies demonstrate that these compounds can effectively lower cholesterol and triglyceride levels, potentially offering therapeutic benefits for cardiovascular diseases . The structural modifications in these compounds allow for selective targeting of lipid metabolism pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available benzofuran derivatives. A notable method includes the use of trifluoromethylation techniques to introduce the trifluoromethyl group, which significantly alters the pharmacological profile of the compound .

Chemical Stability and Reactivity

The presence of the trifluoromethyl group enhances the compound's stability against metabolic degradation, making it a promising candidate for drug development. Additionally, its reactivity allows for further derivatization, enabling the design of novel analogs with tailored biological activities .

Polymer Chemistry

This compound has potential applications in polymer science due to its ability to act as a monomer or additive in polymer formulations. The incorporation of such compounds can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the cytotoxic effects on various cancer cell linesShowed significant inhibition of cell growth; structure-activity relationship established
Hyperlipidemia Model Investigated antilipidemic effects in rat modelsDemonstrated effective reduction in serum cholesterol levels
Polymer Stability Research Assessed the impact on polymer propertiesEnhanced thermal stability and mechanical strength observed

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate (Target) C₁₉H₁₄F₃NO₄ 377.3 -CF₃, benzamido, ethyl carboxylate Benzofuran
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate C₁₁H₁₃F₂NO₃ 245.2 -NH₂, -F₂, ethyl carboxylate Tetrahydrobenzofuran
Dabigatran Amine Intermediate (Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl) benzamido) propanoate) C₁₈H₂₂N₄O₃ 342.4 -NH₂, -CH₃NH, pyridin-2-yl, ethyl propanoate Propanoate ester
3-(Benzofuran-2-yl)quinoxaline-2-carboxylic Acid Derivatives Varies ~300–400 (estimated) Quinoxaline ring, ethyl carboxylate, variable substituents Benzofuran-quinoxaline

Functional Group and Property Analysis

Trifluoromethyl (-CF₃) vs. Amino (-NH₂) and Fluoro (-F) Groups
  • The target compound’s -CF₃ group increases lipophilicity (logP ~3.5–4.0 estimated) compared to the -NH₂ and -F substituents in the tetrahydrobenzofuran derivative (logP ~2.0–2.5). This enhances membrane permeability and resistance to oxidative metabolism .
  • In contrast, the -NH₂ group in the tetrahydrobenzofuran analog may improve water solubility but reduce metabolic stability due to susceptibility to acetylation or oxidation .
Benzofuran vs. Tetrahydrobenzofuran vs. Propanoate Cores
  • The benzofuran core in the target compound enables π-π stacking with biological targets, such as enzymes or receptors.
  • The Dabigatran intermediate’s propanoate ester lacks a fused aromatic system, limiting stacking interactions but allowing for diverse amide substitutions (e.g., pyridin-2-yl) that enhance hydrogen bonding .
Ethyl Carboxylate vs. Propanoate Ester

    Biological Activity

    Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer, antibacterial, and antifungal properties, along with relevant data tables and case studies.

    • IUPAC Name : this compound
    • CAS Number : Not explicitly mentioned in the sources.
    • Molecular Formula : C₁₂H₉F₃N₁O₃

    Synthesis and Structural Characteristics

    The synthesis of benzofuran derivatives, including this compound, typically involves multi-step organic reactions. The trifluoromethyl group is known to enhance biological activity by modulating the electronic properties of the compound, affecting its interaction with biological targets .

    Anticancer Activity

    Research has demonstrated that benzofuran derivatives exhibit notable anticancer properties. For instance:

    • A study evaluated various benzo[b]furan derivatives against human cancer cell lines such as A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer). The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting potent antiproliferative effects .
    • Case Study : Compound 6a from a related study showed significantly higher antiproliferative activity compared to standard chemotherapeutics like Combretastatin-A4, indicating the potential of benzofuran derivatives in targeted cancer therapies .

    Antibacterial Activity

    Benzofuran derivatives have also been explored for their antibacterial potential:

    • A series of benzofuran compounds were tested against various bacterial strains. Compounds with specific substitutions demonstrated inhibition zones ranging from 20 mm to 24 mm against Staphylococcus aureus and Escherichia coli, surpassing the efficacy of standard antibiotics like ciprofloxacin .

    Antifungal Activity

    The antifungal properties of benzofuran derivatives have been documented as well:

    • In vitro studies showed that certain benzofuran derivatives inhibited the growth of fungal pathogens, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antifungals .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be influenced by its structural components. The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and may improve binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms .

    Compound Biological Activity IC₅₀ / MIC Target Organism
    This compoundAnticancerLow µM rangeA549, ME-180
    Benzofuran Derivative XAntibacterial20 mm IZS. aureus
    Benzofuran Derivative YAntifungalMIC comparable to ketoconazoleC. albicans

    Q & A

    Q. What is the standard synthetic route for Ethyl 3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxylate?

    The synthesis involves a multi-step process:

    Benzofuran Core Formation : Ethyl benzofuran-2-carboxylate is synthesized via base-mediated cyclization. For example, salicylaldehyde reacts with ethyl chloroacetate in DMF with K₂CO₃ at 80–90°C, yielding the benzofuran ester .

    Amide Coupling : The 3-amino group on the benzofuran is coupled with 3-(trifluoromethyl)benzoyl chloride. This step may use activating agents like HATU or DCC in anhydrous conditions, similar to methods described for analogous benzamido derivatives .

    Purification : Column chromatography or recrystallization ensures purity.

    Q. What analytical techniques are critical for characterizing this compound?

    • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substitution patterns and trifluoromethyl group integrity.
    • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying amide bond geometry and packing interactions .
    • HPLC : Assesses purity, especially for intermediates prone to side reactions (e.g., hydrolysis of the ester group).

    Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

    The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for bioavailability. Its electron-withdrawing nature also affects the benzamido moiety’s reactivity, as seen in analogs where CF₃ substitution improves resistance to enzymatic degradation .

    Advanced Research Questions

    Q. How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during structural refinement?

    • SHELX Suite : Use SHELXL for high-resolution refinement. For twinned data, apply the TWIN/BASF commands to model twin domains. For disorder, employ PART/SUMP constraints to refine occupancies .
    • Validation Tools : Cross-check with PLATON or CCDC Mercury to identify residual electron density or geometric outliers.

    Q. How should conflicting NMR data (e.g., unexpected splitting or shifts) be addressed?

    • Dynamic Effects : Rotameric interconversion of the benzamido group may cause splitting. Use variable-temperature NMR (e.g., 298–343 K) to slow rotation and resolve signals .
    • Computational Validation : Compare experimental shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts to assign ambiguous peaks .

    Q. What strategies optimize yield in multi-step syntheses?

    • Design of Experiments (DoE) : Screen parameters (e.g., solvent, temperature, catalyst) for critical steps like amide coupling. For example, DMF may enhance solubility but increase side reactions; alternative solvents (THF, DCM) can be tested .
    • In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and minimize degradation.

    Q. What mechanistic insights explain the formation of the benzofuran core?

    • Cyclization Mechanism : The base-mediated reaction likely proceeds via nucleophilic attack of the phenoxide on ethyl chloroacetate, followed by intramolecular cyclization and dehydration. Isotopic labeling (e.g., ¹⁸O in salicylaldehyde) could confirm intermediates .
    • Catalytic Pathways : Metal-free conditions (as in ) avoid transition-metal contamination, but Pd-catalyzed methods (e.g., C-H activation) may offer alternative routes for functionalized derivatives .

    Q. How can computational modeling predict biological target interactions?

    • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to putative targets (e.g., kinases or GPCRs). The trifluoromethyl group’s hydrophobic surface may occupy specific subpockets, as observed in insecticidal analogs .
    • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, focusing on hydrogen bonding between the benzamido group and active-site residues.

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